2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropylethyl group play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine can be compared with other pyridine derivatives, such as:
2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine: Similar structure but different position of the chlorine atom.
N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidine derivatives: These compounds have a thieno[2,3-d]pyrimidine core and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylethyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine |
InChI |
InChI=1S/C10H13ClN2/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H,12,13) |
InChI Key |
SRRBIDMXLXIENM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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